N-Methoxy-N-methylpicolinamide
Overview
Description
N-Methoxy-N-methylpicolinamide: is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.17700 g/mol . It is a derivative of picolinic acid, where the carboxyl group is modified to include methoxy and methyl groups. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 2-picolinic acid with N,O-Dimethylhydrazine under controlled conditions.
Another method involves the reaction of 2-picolinic acid with methyl methoxyformamide in the presence of a suitable catalyst.
Industrial Production Methods:
Industrial production typically involves large-scale reactions under optimized conditions to ensure high yield and purity.
The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the picolinamide ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate under acidic conditions.
Reduction reactions might involve sodium borohydride or lithium aluminum hydride .
Substitution reactions can be facilitated by reagents like halogens or nucleophiles under specific conditions.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones .
Reduction products could be amines or alcohols .
Substitution products might involve halogenated derivatives or alkylated compounds .
Chemistry:
This compound is used as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are valuable intermediates in the synthesis of various organic compounds.
Biology:
The compound can be used in biological studies to investigate enzyme inhibition or as a building block for bioactive molecules.
Medicine:
Industry:
In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
Target of Action
N-Methoxy-N-methylpicolinamide has been identified as a potential anticancer agent . The primary target of this compound is the Aurora-B kinase , a serine/threonine kinase that plays a crucial role in the regulation of mitosis . Overexpression of Aurora-B kinase has been observed in various human tumors, suggesting its potential role in tumorigenesis .
Mode of Action
The compound interacts with its target, the Aurora-B kinase, by binding to it . This interaction results in the inhibition of the kinase, thereby disrupting its role in cell division . The exact binding mode of this compound with Aurora-B kinase is still under investigation .
Biochemical Pathways
The inhibition of Aurora-B kinase by this compound affects the mitotic spindle assembly, chromosome alignment, and cytokinesis . These processes are crucial for cell division, and their disruption can lead to cell death, particularly in rapidly dividing cancer cells .
Result of Action
The result of this compound’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer therapeutics . In fact, some derivatives of this compound have shown potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .
Comparison with Similar Compounds
N-Methoxy-N-methylpyridine-2-carboxamide
3-Bromo-N-methoxy-N-methylpicolinamide
2,2,6,6-Tetramethylpiperidine-2-carboxamide
Uniqueness:
N-Methoxy-N-methylpicolinamide is unique in its ability to form Weinreb amides, which are crucial intermediates in organic synthesis. Its specific structural features and reactivity profile distinguish it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
N-methoxy-N-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRKBLOKFWKWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474009 | |
Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148493-07-6 | |
Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.